molecular formula C6H4N4O2 B096414 Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione CAS No. 17257-96-4

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Cat. No.: B096414
CAS No.: 17257-96-4
M. Wt: 164.12 g/mol
InChI Key: OXXOHYAWQSFGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system that includes both pyrimidine and pyridazine rings

Mechanism of Action

Target of Action

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that has been synthesized for its potential application in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids Similar compounds have been found to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .

Mode of Action

It is known that similar compounds interact with their targets through the formation of hydrogen bonds . For instance, the pyrimido[4,5-d][1,3]oxazin-2-one core was found to occupy the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone of Met477 .

Biochemical Pathways

Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to pass drug-likeness and adme properties, with fewer toxic properties .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity , suggesting that this compound may also have significant inhibitory effects on its targets.

Action Environment

It is known that negative lifestyle, food habits, and environmental factors can cause up to 90% of cancer cases , suggesting that these factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-D]pyridazine oxides, while reduction can produce dihydropyrimido[4,5-D]pyridazine derivatives.

Scientific Research Applications

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the positions of nitrogen atoms within the rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-pyrimido[4,5-d]pyridazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOHYAWQSFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419925
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-96-4
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.